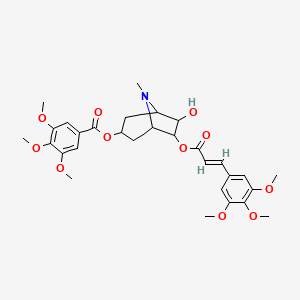

Pervilleine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H37NO11 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

[6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C30H37NO11/c1-31-19-14-18(41-30(34)17-12-23(37-4)29(40-7)24(13-17)38-5)15-20(31)27(26(19)33)42-25(32)9-8-16-10-21(35-2)28(39-6)22(11-16)36-3/h8-13,18-20,26-27,33H,14-15H2,1-7H3/b9-8+ |

InChI Key |

OWTUMFZGWWGYGZ-CMDGGOBGSA-N |

SMILES |

CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Isomeric SMILES |

CN1C2CC(CC1C(C2O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Canonical SMILES |

CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Synonyms |

3alpha-(3,4,5-trimethoxybenzoyloxy)-6beta-(3,4,5-trimethoxycinnamoyloxy)-7betahydroxytropane pervilleine A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Pervilleine a

Botanical Sources and Geographic Distribution of Pervilleine A

This compound is a naturally occurring compound found within the plant kingdom, specifically within the genus Erythroxylum. nih.govaacrjournals.orgsilae.it This genus encompasses approximately 230 species and is distributed throughout tropical and subtropical regions of the world. nih.govkew.orgnih.gov

The primary botanical source of this compound is Erythroxylum pervillei Baill. aacrjournals.orgsilae.itnih.gov This particular species is endemic to Madagascar, a global hotspot of biodiversity. nih.govkew.orgethnopharmacologia.org It thrives in the seasonally dry tropical biome of the island. kew.org The vernacular name "Tsivano" is used in the southern part of Madagascar to refer to some Erythroxylum species, which can sometimes lead to confusion when collecting the correct plant. ethnopharmacologia.org this compound, along with other related tropane (B1204802) alkaloids, has been isolated from both the stem bark and roots of E. pervillei. nih.govaacrjournals.orgtandfonline.com

While the genus Erythroxylum is widely known for producing the tropane alkaloid cocaine, only a select few species accumulate this compound in significant quantities. nih.gov The genus is characterized by a wide array of other secondary metabolites, including various tropane alkaloids, flavonoids, diterpenoids, tannins, and triterpenoids. nih.govresearchgate.net The chemical profile of alkaloids can vary significantly between different species and even between different parts of the same plant. nih.gov

Table 1: Botanical Source and Distribution of this compound

| Botanical Source | Family | Geographic Distribution | Plant Part(s) |

| Erythroxylum pervillei Baill. | Erythroxylaceae | Madagascar | Stem bark, Roots |

Methodologies for Extraction of this compound from Plant Matrices

The initial step in obtaining this compound involves its extraction from the plant material, typically the stem bark or roots of Erythroxylum pervillei. nih.govaacrjournals.org Various solvent-based extraction methods have been employed to isolate alkaloids from Erythroxylum species.

A common approach involves sequential extraction with solvents of increasing polarity. For instance, a large-scale extraction of E. pervillei stem bark utilized a sequence of chloroform (B151607) (CHCl₃), a mixture of chloroform and methanol (B129727) (CHCl₃-MeOH), and finally methanol (MeOH). nih.gov The combined extracts are then often subjected to a defatting step, for example, by washing with hexane, to remove nonpolar lipids. nih.govtandfonline.com

Another method involves an initial acidic extraction. Plant material can be mixed with a dilute acid, such as hydrochloric acid (HCl), to convert the alkaloids into their salt forms, which are more soluble in the aqueous phase. acs.orggoogle.com This is followed by filtration and then a liquid-liquid extraction with an organic solvent like chloroform to separate the alkaloids. acs.org The pH of the solution is a critical factor, as alkaloids exhibit varying polarity and solubility depending on the pH. pensoft.net In acidic solutions, alkaloids are protonated and more water-soluble, allowing for the removal of hydrophobic impurities by washing with less polar organic solvents. pensoft.net

For the extraction of tropane alkaloids, which can be sensitive to strong acids and bases, the use of organic acids and ammonia (B1221849) solutions is often preferred to adjust the pH of the extraction solvent. pensoft.net Soxhlet extraction using methanol has also been reported for obtaining alkaloid extracts from Erythroxylum species. nih.gov

Following the initial extraction, a partitioning step is often employed to further separate the alkaloids from other plant constituents. A common system is a chloroform-methanol-water partition, which results in an organic-soluble fraction enriched with alkaloids. nih.gov

Table 2: Summary of Extraction Methods for this compound and Related Alkaloids

| Extraction Method | Solvents | Key Steps |

| Sequential Solvent Extraction | Chloroform, Methanol | Sequential extraction with solvents of increasing polarity, followed by defatting with hexane. nih.govtandfonline.com |

| Acid-Base Extraction | Hydrochloric acid, Chloroform | Acidification to form alkaloid salts, followed by liquid-liquid extraction with an organic solvent after basification. acs.orggoogle.com |

| Soxhlet Extraction | Methanol | Continuous extraction with a heated solvent. nih.gov |

Advanced Chromatographic Techniques for this compound Isolation and Purification

Following extraction, a series of chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds present in the crude extract.

Bioactivity-Guided Fractionation Strategies for this compound Discovery

The discovery of this compound was a direct result of bioactivity-guided fractionation. aacrjournals.orgtandfonline.comnih.gov This strategy involves systematically separating the crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of this compound, a chloroform-soluble extract of Erythroxylum pervillei roots was found to be selectively cytotoxic against a multidrug-resistant (MDR) oral epidermoid cancer cell line (KB-V1) in the presence of vinblastine (B1199706). aacrjournals.orgtandfonline.compugetsound.edu This bioassay guided the fractionation process, leading to the isolation of this compound and other related tropane alkaloids that were responsible for this MDR-reversing activity. aacrjournals.orgtandfonline.com This approach ensures that the chemical isolation efforts are focused on the compounds with the desired biological effect.

Preparative Scale Chromatography for this compound

Once an active fraction is identified, preparative scale chromatography is employed to isolate larger quantities of the target compound. Various techniques are utilized for this purpose.

Column Chromatography: This is a fundamental technique used in the purification of this compound. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents with increasing polarity, such as chloroform and methanol, is used to elute the compounds. nih.gov Aluminum oxide chromatography has also been used in the isolation of pervilleines. pugetsound.edu

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has proven effective for the separation of alkaloids. mdpi.com Specifically, pH-zone-refining HSCCC was successfully used for the large-scale fractionation of an alkaloid-containing extract from E. pervillei stem bark. nih.govresearchgate.net This technique is particularly advantageous for separating weak bases like alkaloids due to its efficiency and low solvent consumption. researchgate.net

Preparative Thin-Layer Chromatography (TLC): For the final purification of small quantities of compounds, preparative TLC on silica gel plates is often used. nih.gov

Analytical Chromatographic Methods for this compound Profiling

To monitor the purification process and to analyze the final purity of the isolated this compound, various analytical chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of alkaloid fractions. researchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is particularly useful as it provides information on both the retention time and the mass of the compounds, aiding in their identification. nih.gov Reversed-phase columns, such as C18, are commonly used for the separation of tropane alkaloids. nih.gov

Thin-Layer Chromatography (TLC): Analytical TLC on silica gel plates is a quick and simple method to monitor the progress of column chromatography and to get a preliminary profile of the compounds in a fraction. nih.govakjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of tropane alkaloids, providing both separation and structural information. nih.govresearchgate.net

Table 3: Chromatographic Techniques for this compound

| Technique | Type | Stationary/Mobile Phase Examples | Purpose |

| Column Chromatography | Preparative | Silica gel with Chloroform/Methanol gradient | Initial fractionation of crude extract. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative | Biphasic solvent system (e.g., n-butyl acetate/n-hexane/buffer) | Large-scale separation of alkaloids. nih.govmdpi.com |

| Preparative Thin-Layer Chromatography (TLC) | Preparative | Silica gel with Hexane/Ethyl Acetate/Diethylamine | Final purification of small quantities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analytical | C18 column with Acetonitrile/Ammonium Acetate buffer | Purity analysis and fraction profiling. nih.gov |

| Thin-Layer Chromatography (TLC) | Analytical | Silica gel | Monitoring purification progress. nih.govakjournals.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analytical | - | Identification and structural analysis. nih.govresearchgate.net |

Biosynthetic Pathways of Pervilleine a

Elucidation of Precursors in Pervilleine A Biosynthesis

The biosynthesis of complex natural products like this compound begins with simple, primary metabolites. Alkaloids, by definition, contain at least one nitrogen atom, typically derived from an amino acid. frontiersin.orgmdpi.com The biosynthesis of the tropane (B1204802) ring system in the Erythroxylaceae family, to which this compound belongs, is understood to start from the amino acids L-arginine or L-ornithine. researchgate.net These precursors undergo a series of enzymatic reactions to form the characteristic bicyclic tropane core.

The aromatic ester side chains of this compound are derived from a separate pathway, likely the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. This pathway is responsible for producing a wide variety of phenolic compounds in plants. frontiersin.org The presence of a 3,4,5-trimethoxycinnamoyl ester at the C-6 position of this compound points to precursors like cinnamic acid, which would undergo subsequent hydroxylation and methylation steps. researchgate.net

| Putative Precursor | Component Origin | Primary Biosynthetic Pathway |

|---|---|---|

| L-Arginine / L-Ornithine | Tropane Ring | Urea Cycle / Amino Acid Metabolism |

| L-Phenylalanine | Aromatic Ester Side Chains | Shikimate Pathway |

| Putrescine | Tropane Ring Intermediate | Derived from Arginine/Ornithine |

| Cinnamic Acid | Aromatic Ester Precursor | Phenylpropanoid Pathway |

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The formation of this compound involves a sequence of enzyme-catalyzed reactions. While the specific enzymes for this compound biosynthesis in E. pervillei have not been isolated and characterized, the pathway can be inferred from studies on cocaine biosynthesis in Erythroxylum coca. researchgate.net

The initial steps involve the conversion of arginine or ornithine to putrescine, which is then N-methylated. This is followed by the oxidative deamination of N-methylputrescine and a subsequent intramolecular Mannich reaction to form the tropane ring. A key intermediate in the Erythroxylum pathway is methylecgonone. researchgate.net The reduction of the keto group at C-3 of the tropane ring is a critical step. Following the formation of the core tropane alcohol, the final steps involve esterification reactions where the aromatic side chains, such as the 3,4,5-trimethoxycinnamoyl group, are attached to the tropane scaffold by acyltransferase enzymes. The biosynthesis pathway in coca is known to differ from that in solanaceous plants, indicating a parallel evolution of tropane alkaloid formation. researchgate.netmdpi-res.com

Genetic Basis of this compound Biosynthesis in Producing Organisms

The genetic foundation for the biosynthesis of this compound in Erythroxylum pervillei remains largely unexplored. core.ac.uk However, significant progress in understanding the genetics of tropane alkaloid production has been made through research on related species. The complete genomes of Erythroxylum coca and Erythroxylum novogranatense have been sequenced, which provides a powerful tool for identifying candidate genes involved in the pathway. researchgate.net

Modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, are being applied to reconstruct the metabolic networks of tropane biosynthesis. mdpi.com This approach allows researchers to correlate gene expression profiles with the production of specific alkaloids. By identifying genes homologous to those known to be involved in alkaloid biosynthesis in other species (e.g., genes for putrescine N-methyltransferase, reductases, and acyltransferases) and studying their expression in E. pervillei, the specific genetic toolkit for this compound production could be identified. Gene clustering, where genes for a specific metabolic pathway are located together on a chromosome, is a common feature for secondary metabolite production and could be a key strategy for discovering the complete this compound pathway. mdpi.com

Regulation of this compound Production in Natural Systems

The regulation of secondary metabolite production in plants is a complex process, influenced by genetic, developmental, and environmental factors. For tropane alkaloids in Erythroxylum, studies suggest that biosynthesis is primarily regulated at the molecular genetic level. mdpi.com This implies that the expression of the biosynthetic genes is tightly controlled.

In a study on E. novogranatense, cocaine production levels were not significantly affected by varying light intensity, pointing towards constitutive production rather than a strong environmental induction. mdpi.com It is plausible that this compound production in E. pervillei is similarly regulated, likely as a chemical defense mechanism against herbivores or pathogens. researchgate.net The production might be tissue-specific, with higher concentrations in roots or bark, as this compound was first isolated from a chloroform (B151607) extract of the roots of Erythroxylum pervillei. aacrjournals.orgnih.gov Further research is needed to understand if production is induced by specific stressors or linked to particular developmental stages of the plant.

Chemoenzymatic and Synthetic Biology Approaches to this compound Analogs

The unique biological activities of this compound have spurred interest in creating structurally similar molecules, or analogs, to explore structure-activity relationships and develop potentially improved compounds. researchgate.net Chemoenzymatic synthesis, which combines the versatility of traditional chemical synthesis with the high selectivity of biocatalysis, offers a powerful strategy for this purpose. ucl.ac.uknih.gov

This approach could involve the chemical synthesis of a core tropane scaffold, followed by the use of isolated enzymes or engineered microorganisms to perform specific modifications. mdpi.com For example, cytochrome P450 monooxygenases or dioxygenases could be used for regio- and stereoselective hydroxylation of the tropane ring, a difficult transformation to achieve with standard chemical methods. researchgate.net Similarly, specific acyltransferases could be used to attach novel or modified aromatic side chains to the tropane core, creating a library of this compound analogs. nih.gov This strategy allows for the modular creation of new compounds that would be difficult to access through total chemical synthesis or natural isolation, providing valuable tools for drug discovery. ucl.ac.uknih.gov

Chemical Synthesis of Pervilleine a and Analogs

Total Synthesis Strategies for Pervilleine A and its Stereoisomers

The total synthesis of this compound and its related alkaloids, such as Pervilleine B and C, requires sophisticated strategies to assemble the core 8-azabicyclo[3.2.1]octane (tropane) skeleton and install the necessary functional groups with the correct absolute and relative stereochemistry. rsc.orgoup.com

Retrosynthetic analysis is a method used to design a synthesis by deconstructing a target molecule into simpler, readily available starting materials. icj-e.orgsolubilityofthings.com For this compound, the primary retrosynthetic disconnections are the two ester linkages. This simplifies the molecule into two key fragments: the 3α,6β-dihydroxytropane core and two equivalents of 3,4,5-trimethoxycinnamic acid. nih.govcore.ac.uk

The main synthetic challenge lies in the construction of the stereochemically defined 3α,6β-dihydroxytropane core. Two principal strategies have emerged for assembling this bicyclic system:

Intramolecular Cyclization of Acyclic Precursors : A versatile approach involves the halo-assisted intramolecular cyclization of silyl (B83357) enol ethers derived from keto-lactam precursors. rsc.orgcore.ac.ukrsc.org This strategy disconnects the tropane (B1204802) ring system into a more manageable, linear N-heterocyclic precursor, with the cyclization step forming the key carbon-carbon bond to build the bicyclic frame. core.ac.uk

[4+3] Cycloaddition : A powerful and convergent strategy for constructing the seven-membered ring of the tropane skeleton is the intramolecular [4+3] cycloaddition reaction. researchgate.netsci-hub.se This method involves the reaction of a diene, such as a pyrrole (B145914) derivative, with a three-atom component (an allylic cation), directly forming the core bicyclic structure. researchgate.netthieme-connect.com

The biological activities of tropane alkaloids are often highly dependent on their stereochemistry, necessitating the use of enantioselective synthetic methods. rsc.orgcore.ac.uk The synthesis of this compound's congeners has provided a roadmap for controlling the multiple stereocenters of the tropane core.

Key enantioselective transformations include:

Chiral Pool Synthesis : An effective strategy begins with readily available chiral starting materials. For instance, the enantioselective synthesis of (+)-Pervilleine B utilized the chiral keto-lactam (+)-(4S,5R)-19, which was prepared from (S)-malic acid. core.ac.uk

Asymmetric Reagents : The use of chiral reagents can induce enantioselectivity. The deprotonation of tropinone (B130398) using a chiral lithium amide has been shown to generate the corresponding lithium enolate with over 95% enantiomeric excess (ee), providing a key building block for dihydroxytropanes. researchgate.net

Stereoselective Reactions : Specific reactions are employed to control the relative stereochemistry. In the synthesis of (+)-Pervilleine C, an asymmetric Brown hydroboration-oxidation was used to desymmetrize a meso-intermediate, establishing a key stereocenter. sci-hub.se Furthermore, the reduction of tropan-3-one intermediates to form the 3α,6β-diol is achieved through stereoselective hydrogenation, for example, using a platinum catalyst (PtO₂), which directs the approach of hydrogen to establish the desired stereoisomer. core.ac.uk The first enantioselective synthesis of (+)-Pervilleine B ultimately allowed for the determination of the absolute configuration of the natural (-)-Pervilleine B as (1R,3R,5S,6R). rsc.orgcore.ac.uk Similarly, an enantioselective total synthesis of (+)-Pervilleine C has been successfully reported. researchgate.netresearchgate.net

The presence of multiple reactive functional groups, particularly the hydroxyl groups and the secondary amine of the tropane skeleton, necessitates a robust protection and deprotection strategy.

Hydroxyl Group Protection : Silyl ethers are commonly employed to protect the hydroxyl groups during the synthesis. The tert-butyldimethylsilyl (TBDMS) group is frequently used due to its stability under various reaction conditions. rsc.orgnih.gov For example, 6β-silyloxytropane-3-one serves as a crucial intermediate in the synthesis of Pervilleine B. rsc.orgcore.ac.ukrsc.org

Deprotection : The removal of these protecting groups is typically achieved in the later stages of the synthesis. TBDMS ethers can be cleaved under acidic conditions, for instance, using p-toluenesulfonic acid (TsOH) in acetone, to reveal the free hydroxyl group for subsequent esterification. core.ac.uk

Nitrogen Atom Protection : In the precursor stages, the nitrogen atom is often part of a lactam. core.ac.uk In cycloaddition strategies, N-nosyl or N-carbamate protecting groups are used on the pyrrole ring to modulate its reactivity. researchgate.net

Stereoselective and Enantioselective Transformations in this compound Synthesis

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis involves the use of a naturally occurring compound as a starting material for chemical modification. banglajol.infoeolss.net This approach can significantly shorten a synthetic route. The logical precursor for a semi-synthesis of this compound is the 3α,6β-dihydroxytropane diol, which has been isolated from natural sources. rsc.orgcore.ac.uk

The final step in the total synthesis of Pervilleine B involves the esterification of the 3α,6β-dihydroxytropane intermediate with an activated form of the appropriate cinnamic acid, such as trimethoxycinnamoyl chloride (TmcCl). core.ac.uk If the diol is obtained through extraction from a plant source rather than total synthesis, this final esterification step constitutes a semi-synthesis of the final product. This principle is well-established in the industrial production of other tropane alkaloid derivatives, where natural products like atropine (B194438) and scopolamine (B1681570) serve as raw materials.

Design and Synthesis of this compound Analogs and Skeletal Modifications

The synthesis of this compound analogs is primarily motivated by the desire to investigate structure-activity relationships and to develop compounds with improved properties, such as enhanced biological activity or metabolic stability. researchgate.netunifi.it this compound and its natural analogs, Pervilleines B and C, are known to be potent modulators of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. nih.govfrontiersin.orgnih.gov

Scaffold diversification involves making significant structural changes to the core of the molecule while retaining key pharmacophoric features. Research in this area has explored modifications to both the tropane skeleton and the ester side chains.

Core Skeleton Modification : A notable example of scaffold modification is the synthesis of 8-oxa-pervilleine C. researchgate.net In this analog, the nitrogen atom at the 8-position of the tropane bridge is replaced with an oxygen atom, creating a new heterocyclic core. This modification allows for the study of the role of the basic nitrogen atom in the biological activity profile.

Side Chain and Linker Modification : The 3,4,5-trimethoxycinnamoyl group is considered crucial for the MDR-reversing activity of this compound. nih.gov However, the ester linkages may be susceptible to enzymatic hydrolysis in a biological system. unifi.it Inspired by other MDR modulators, research has focused on designing analogs with more stable linkers, such as amides, or replacing the tropane scaffold with other platforms like piperazine (B1678402) that can present the aromatic residues in a similar spatial orientation. unifi.it Synthetic routes developed for Pervilleine C have also been adapted to produce other analogs with varied acyl groups. sci-hub.se

Regioselective Functionalization of this compound Core Structure

The strategic chemical modification of the this compound core structure, an 8-azabicyclo[3.2.1]octane system, is pivotal for the synthesis of its analogs and for structure-activity relationship (SAR) studies. The regioselectivity of these functionalizations is crucial in dictating the biological properties of the resulting compounds. Research has primarily focused on the controlled introduction of substituents at specific positions of the tropane skeleton, notably at the C-1, C-3, C-6, and C-7 positions.

A significant approach to achieving regioselectivity involves the use of cycloaddition reactions to construct the tropane core, followed by stereocontrolled functionalization. For instance, the synthesis of (+)-Pervilleine C utilizes a [4+3] cycloaddition reaction to form the nortropane scaffold. This is followed by a series of regioselective and stereoselective steps, including diastereoselective reduction and silylation, and a key asymmetric Brown hydroboration-oxidation to introduce a hydroxyl group at a specific position on the carbocyclic ring. This hydroxyl group then serves as a handle for further functionalization, such as esterification to introduce the cinnamoyl moiety characteristic of Pervilleine C.

Another powerful strategy for regioselective functionalization is the activation of the lactam functionality within a precursor molecule. The enantioselective synthesis of (+)-Pervilleine B has been accomplished through a method centered on the intramolecular cyclization of a keto-lactam. This process, initiated by the activation of the lactam, leads to the formation of a hydroxylated 8-azabicyclo[3.2.1]octane ring system with high regioselectivity. The resulting hydroxyl group's position is predetermined by the structure of the initial keto-lactam, allowing for controlled synthesis of the desired isomer.

Furthermore, the development of synthetic routes to cocaine analogs has provided valuable insights into the regioselective functionalization of the tropane core. Methods have been developed for the introduction of substituents at the C-1 position of the tropane skeleton, a position that is not easily modified through classical synthetic approaches. These methods often involve the use of sulfinimine-derived nitrones that undergo intramolecular cycloaddition reactions to generate a tricyclic intermediate, which can then be converted to the C-1 substituted tropane analog. researchgate.netacs.org

Late-stage functionalization of the tropane scaffold is another emerging area of interest. A general approach has been described that allows for the diversification of tropane alkaloids at the N-8, C-3, C-6, and C-7 positions. acs.orgnih.gov This strategy relies on the construction of the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. acs.orgnih.gov This method provides access to a variety of functionalized tropane analogs from a common intermediate, showcasing a high degree of regiochemical control. acs.orgnih.gov

The table below summarizes key regioselective functionalization reactions applied to the tropane core, which is the foundational structure of this compound.

| Reaction Type | Position(s) Functionalized | Key Reagents/Method | Resulting Analogs/Intermediates |

| Asymmetric Hydroboration-Oxidation | C-6/C-7 | Brown's chiral hydroboration reagents | Hydroxylated tropane core for Pervilleine C synthesis |

| Lactam Activation/Intramolecular Cyclization | C-6 | Tf2O, DTBMP, ZnCl2 | Hydroxylated tropane intermediate for Pervilleine B synthesis |

| Intramolecular [3+2] Cycloaddition | C-1 | Sulfinimine-derived nitrones, Lewis acids | C-1 substituted cocaine analogs |

| Vinyl Aziridine Rearrangement | C-3, C-6, C-7, N-8 | Aziridination of cycloheptadiene | Diverse tropane analogs via late-stage functionalization |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex natural products like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. While research specifically detailing green synthesis of this compound is limited, principles and methods developed for other tropane alkaloids can be extrapolated.

A key area of focus in greening the synthesis of tropane alkaloids is the development of more environmentally benign reagents and catalysts. For instance, the N-demethylation of tropane alkaloids to their corresponding nortropane derivatives is a crucial transformation for producing various pharmaceuticals. Traditional methods often employ hazardous oxidizing agents. A greener alternative that has been developed is an electrochemical N-demethylation method. rsc.orgrsc.org This process operates at room temperature in aqueous solvent mixtures (ethanol/water or methanol (B129727)/water) and avoids the use of toxic reagents and metal catalysts, proceeding via an iminium intermediate. rsc.orgrsc.org Another green approach to N-demethylation utilizes hydrogen peroxide as the oxidant in conjunction with an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst. researchgate.net

The choice of solvents is another critical aspect of green chemistry. The extraction and purification of alkaloids, including those with the tropane skeleton, traditionally rely on volatile organic compounds (VOCs). Research into greener alternatives has identified several promising options:

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and exhibit low volatility and high thermal stability. They can be tailored to have specific solvating properties for efficient and selective extraction of alkaloids. encyclopedia.pubchemmethod.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. Natural deep eutectic solvents (NADES), composed of primary metabolites like sugars, amino acids, and organic acids, are particularly attractive due to their biodegradability and low toxicity. chemmethod.commdpi.comnih.gov They have been successfully used for the extraction of various alkaloids. mdpi.comnih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and readily available solvent that can be easily removed from the product by depressurization. encyclopedia.pub Its solvating power can be tuned by adjusting pressure and temperature.

The principles of atom economy and waste reduction are also central to green synthesis. The development of one-pot and multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly improve efficiency and reduce waste. The synthesis of tropane and related alkaloid skeletons via a radical [3+3]-annulation process using visible-light photoredox catalysis represents a move towards milder and more efficient synthetic protocols. researchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis and isolation of this compound and its analogs.

| Green Chemistry Principle | Application in Tropane Alkaloid Synthesis | Specific Examples/Methods |

| Safer Solvents and Auxiliaries | Extraction and reaction medium | Use of Ionic Liquids, Deep Eutectic Solvents (especially NADES), and Supercritical CO2. encyclopedia.pubchemmethod.commdpi.comnih.gov |

| Use of Renewable Feedstocks | Starting materials for synthesis | Utilization of naturally derived components for NADES. |

| Catalysis | Promoting reactions with minimal waste | Electrochemical N-demethylation, FeIII-TAML catalyzed oxidation. rsc.orgrsc.orgresearchgate.net |

| Designing for Energy Efficiency | Reaction conditions | Photoredox catalysis using visible light, reactions at ambient temperature. researchgate.net |

| Waste Prevention | Reaction design | One-pot and multicomponent reactions to reduce intermediate isolation and purification steps. |

By integrating these green chemistry principles, the future synthesis of this compound and its analogs can be designed to be not only chemically efficient but also environmentally sustainable.

Molecular and Cellular Biological Activities of Pervilleine a

Modulation of Cellular Transport Mechanisms by Pervilleine A

This compound exerts its effects primarily by interfering with the function of ATP-binding cassette (ABC) transporters, which are pivotal in the development of MDR in cancer.

P-Glycoprotein (P-gp) Inhibition by this compound

This compound is a potent inhibitor of P-glycoprotein (P-gp), a well-characterized ABC transporter that functions as an ATP-dependent efflux pump. globalresearchonline.netnih.gov Overexpression of P-gp in cancer cells leads to the rapid extrusion of a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. aacrjournals.org

Studies have demonstrated that this compound does not alter the expression of the MDR1 gene, which codes for P-gp, nor the levels of the P-gp protein itself. nih.govaacrjournals.orgresearchgate.net Instead, it directly inhibits the efflux function of P-gp through a physical mechanism. globalresearchonline.netaacrjournals.orgresearchgate.net This inhibition is achieved by interfering with the ATP hydrolysis that fuels the pump's activity. globalresearchonline.net

Competitive Binding with P-gp Substrates

Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to P-gp substrates, such as vinblastine (B1199706). nih.govaacrjournals.orgresearchgate.net This means that this compound directly competes with anticancer drugs for the same binding sites on the P-gp transporter. aacrjournals.orgnih.govscielo.br By occupying these sites, this compound prevents the binding and subsequent efflux of the chemotherapeutic agents. aacrjournals.orgresearchgate.net Research using membrane vesicles from multidrug-resistant KB-V1 cells determined the inhibitory constant (Ki) of this compound for vinblastine binding to be 7.3 μM. nih.govaacrjournals.orgresearchgate.net This competitive interaction is a key aspect of its ability to reverse MDR. aacrjournals.org

Effects on Intracellular Drug Accumulation and Efflux

A direct consequence of P-gp inhibition by this compound is the enhanced intracellular accumulation of chemotherapeutic drugs in resistant cells. nih.govaacrjournals.orgresearchgate.net In the presence of this compound, the efflux of P-gp substrates is significantly reduced, leading to their buildup within the cancer cells to cytotoxic levels. aacrjournals.org

For instance, in multidrug-resistant KB-V1 cells, a 40 μM concentration of this compound increased the intracellular accumulation of [3H]vinblastine from a mere 0.18 pmol per 50 x 10^4 cells to approximately 5 pmol. nih.govresearchgate.net This level of accumulation was close to that observed in drug-sensitive cells, highlighting the effectiveness of this compound in restoring drug sensitivity. aacrjournals.orgresearchgate.net Similarly, in membrane vesicles from these cells, this compound, at concentrations up to 100 μM, caused a roughly 65-fold reduction in [3H]vinblastine accumulation, from 5.93 pmol/mg protein to about 0.09 pmol/mg protein. aacrjournals.orgresearchgate.net

This compound Interaction with Other ABC Transporters (e.g., BCRP)

While the primary focus of research on this compound has been on its interaction with P-gp, the broader family of ABC transporters includes other important members involved in MDR, such as the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. frontiersin.orgoaepublish.comnih.govmedtechbcn.com BCRP is another key efflux pump that contributes to resistance against various anticancer drugs. frontiersin.org

Although direct and extensive studies on the interaction of this compound with BCRP are not as widely published as those for P-gp, the structural similarities between P-gp and BCRP suggest a potential for interaction. nih.gov Some research on derivatives of this compound has been conducted to explore their mechanisms of interaction with various ABC transporters, including BCRP, and to assess their selectivity. nih.gov The development of dual P-gp and BCRP inhibitors is an active area of research, as many tumors co-express both transporters. nih.govoaepublish.com

Modulation of Cellular Signaling Pathways by this compound (In vitro studies)

The ability of this compound to inhibit P-gp and increase intracellular drug concentrations has profound effects on the viability and proliferation of multidrug-resistant cancer cells when used in combination with chemotherapeutic agents.

Effects on Cell Viability and Proliferation in Multidrug-Resistant Cell Lines

This compound has been shown to effectively restore the sensitivity of various multidrug-resistant cancer cell lines to chemotherapeutic drugs. nih.govaacrjournals.orgresearchgate.net By blocking the P-gp efflux pump, this compound allows cytotoxic drugs to reach their intracellular targets and exert their anti-proliferative and apoptotic effects. aacrjournals.org

In vitro studies have provided compelling evidence of this chemosensitizing activity. For example, this compound restored vinblastine sensitivity in multidrug-resistant KB-V1 and CEM/VLB100 cells with IC50 values of 0.36 μM and 0.02 μM, respectively. nih.govaacrjournals.orgresearchgate.net It also restored sensitivity to colchicine (B1669291) in KB-8-5 cells with an IC50 of 0.61 μM. nih.govaacrjournals.orgresearchgate.net When used alone, this compound did not show significant inhibition of cell growth; however, when combined with vinblastine, it led to up to a 75% inhibition of growth in KB-V1 and KB-8-5 cells. nih.govresearchgate.net This synergistic effect underscores the potential of this compound as an adjunct in cancer chemotherapy to overcome MDR. nih.govaacrjournals.orgresearchgate.net

Table 1: Chemosensitizing Activity of this compound in Multidrug-Resistant Cell Lines

| Cell Line | Resistant To | Chemotherapeutic Agent | This compound IC50 (μM) |

|---|---|---|---|

| KB-V1 | Vinblastine | Vinblastine | 0.36 nih.govaacrjournals.orgresearchgate.net |

| CEM/VLB100 | Vinblastine | Vinblastine | 0.02 nih.govaacrjournals.orgresearchgate.net |

Table 2: Effect of this compound on Intracellular Vinblastine Accumulation

| Cell Line | Treatment | Intracellular [3H]vinblastine Accumulation (pmol/50 x 10^4 cells) |

|---|---|---|

| KB-V1 | Control | 0.18 nih.govresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vinblastine |

| Colchicine |

Mechanistic Studies of Cell Cycle Modulation by this compound

While direct studies on this compound's modulation of the cell cycle are not extensively detailed in the provided search results, its primary mechanism of action is closely linked to processes that can indirectly influence cell cycle progression. This compound is recognized as an effective inhibitor of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. researchgate.netnih.gov By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, thereby enhancing their cytotoxic effects. researchgate.netnih.gov

This inhibition of P-gp can lead to cell cycle arrest and apoptosis, as the accumulated chemotherapeutic agents are often designed to interfere with DNA replication and cell division. For instance, when used in combination with vinblastine, a drug that disrupts microtubule formation during mitosis, this compound restores the sensitivity of multidrug-resistant cells. researchgate.netnih.gov This suggests that this compound's role in cell cycle modulation is primarily as a chemosensitizer, enabling other drugs to exert their cell cycle-disrupting effects more effectively.

Induction of Apoptotic Pathways by this compound (Cellular models)

This compound's ability to induce apoptosis is largely a consequence of its P-gp inhibitory activity. In multidrug-resistant cancer cell lines, such as KB-V1 and CEM/VLB100, this compound itself does not significantly induce apoptosis when administered alone. nih.gov However, when combined with chemotherapeutic agents like vinblastine or doxorubicin, it significantly enhances their apoptotic effects. tandfonline.com

The mechanism involves the increased intracellular accumulation of the anticancer drug, which then triggers the cell's apoptotic machinery. Research has shown that in the presence of this compound, the IC50 values of vinblastine and daunorubicin (B1662515) are significantly reduced in resistant cell lines. aacrjournals.org This indicates a potentiation of the drug's ability to induce cell death. The apoptotic process can be initiated through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins, which are common targets of many chemotherapeutic drugs. nrcresearchpress.comsemanticscholar.org While this compound does not directly activate these pathways, its action facilitates the conditions necessary for their activation by other agents.

Structure Activity Relationship Sar Studies of Pervilleine a

Identification of Key Pharmacophoric Elements in Pervilleine A

The ability of this compound to inhibit P-glycoprotein (P-gp) mediated drug efflux is attributed to several key structural features that define its pharmacophore. Research has identified that, like other P-gp modulators such as verapamil (B1683045), this compound possesses two aromatic rings and a tertiary nitrogen atom, which are considered essential for its activity. researchgate.net A unifying hypothesis for chemosensitizing agents suggests a basic pharmacophore of S-(CH2)n-S', where S and S' can be a nitrogen or a phenyl group. ethnopharmacologia.orgresearchgate.net An "extended verapamil pharmacophore" can be clearly identified within the this compound structure. ethnopharmacologia.org

Quantitative structure-activity relationship (QSAR) studies on related tropane (B1204802) alkaloids have further refined this model, indicating that the most critical pharmacophoric elements are located in the region of the substituents at the C-2, C-3, and C-8 positions of the tropane nucleus. bg.ac.rs The presence and nature of the two aromatic ester moieties are also determining factors for its anti-P-gp activity. bg.ac.rs Specifically, the 3α-(3,4,5-trimethoxybenzoyloxy) and 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) groups are vital components of its structure. nih.gov The spatial arrangement of the aromatic rings and the basic nitrogen atom is crucial for the interaction with P-glycoprotein. researchgate.net

| Pharmacophoric Feature | Description | Reference |

|---|---|---|

| Tropane Nucleus | The core 8-azabicyclo[3.2.1]octane skeleton. | silae.it |

| Tertiary Nitrogen | A basic nitrogen atom, common to many MDR reversers. | researchgate.netethnopharmacologia.org |

| Two Aromatic Rings | Provided by the two ester substituents; considered a key feature for P-gp interaction. | researchgate.netbg.ac.rs |

| Ester Functional Groups | The level of esterification is an important factor for anti-P-gp activity. Specifically, esters at the C-3 and C-6 positions are critical. | bg.ac.rsnih.gov |

| Methoxyphenyl Groups | The 3,4,5-trimethoxy substitutions on both aromatic rings are thought to enhance reversing activity. | researchgate.netnih.gov |

Impact of Specific Functional Group Modifications on this compound Biological Activity

Modifying the functional groups of this compound has provided significant insight into which parts of the molecule are indispensable for its biological activity. The chemical alteration of known alkaloids is a fundamental aspect of the drug discovery process, used to explore SAR and potentially enhance bioactivity. mdpi.com

A pivotal study compared the activity of this compound with its analog, Pervilleine H. Pervilleine H lacks the 6-O-trans-3,4,5-trimethoxycinnamoyl ester substituent. nih.gov The complete absence of anti-multidrug resistance activity in Pervilleine H underscores the absolute requirement of this functional group for this compound's ability to inhibit P-gp. nih.gov This demonstrates that both ester-linked aromatic moieties are necessary and that the removal of even one eliminates its MDR-reversing properties.

Furthermore, modifications to the tertiary nitrogen, such as the formation of an N-oxide, can significantly alter the compound's physicochemical properties, including its stability and interactions with biological targets. ontosight.ai The introduction of a nitrile group is another strategy used in drug design to block metabolically weak spots and enhance stability. researchgate.net While not specifically documented for this compound, such modifications represent potential avenues for analog development based on general medicinal chemistry principles. reddit.comsolubilityofthings.comquora.com

| Compound | Key Modification | Impact on Activity | Reference |

|---|---|---|---|

| This compound | Parent compound with two aromatic ester groups. | Active P-gp inhibitor. | aacrjournals.org |

| Pervilleine H | Lacks the 6-O-trans-3,4,5-trimethoxycinnamoyl ester substituent. | Inactive; demonstrates the necessity of the C-6 ester group. | nih.gov |

| This compound N-oxide | Oxidation of the tertiary nitrogen in the tropane ring. | Alters pharmacokinetic and pharmacodynamic properties. | ontosight.ai |

Stereochemical Influences on this compound Activity Profiles

Stereochemistry plays a defining role in the biological activity of many pharmaceutical compounds, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. biomedgrid.com The activity of tropane alkaloids is known to be highly dependent on their stereochemistry. core.ac.uk For P-gp inhibitors, stereochemistry can be a significant modulator of biological activity. acs.org

While the absolute stereochemistry of this compound itself is established, detailed comparative studies of all its stereoisomers are not widely published. However, research on the closely related analog, Pervilleine B, has been instrumental. The first enantioselective synthesis of Pervilleine B successfully determined the absolute configuration of the natural, active form to be 1R,3R,5S,6R. core.ac.uk This finding provides a crucial template for understanding the precise spatial orientation required for this class of compounds to effectively bind to and inhibit P-gp.

The evaluation of different enantiomers of the related Pervilleine C is also underway, further highlighting the recognized importance of stereoisomerism for the activity of pervilleines as MDR reversal agents. thieme-connect.com It is well-established that different stereoisomers can have vastly different pharmacokinetic profiles, metabolic pathways, and pharmacological effects. biomedgrid.comnih.gov For instance, one enantiomer may be a potent inhibitor while another could be inactive or even toxic. biomedgrid.com

Computational Chemistry Approaches to this compound SAR

Computational chemistry has become an invaluable tool in medicinal chemistry for elucidating structure-activity relationships, designing new molecules, and predicting biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, the primary target for docking simulations is the P-glycoprotein (P-gp). Experimental studies have shown that this compound competitively inhibits the binding of vinblastine (B1199706) to P-gp, indicating that it interacts directly with the transporter's substrate-binding site. researchgate.netaacrjournals.orgnih.gov Kinetic analysis revealed a competitive inhibition mechanism with a Ki of 7.3 μM. aacrjournals.orgnih.gov

This competitive binding forms the rationale for molecular docking simulations, which aim to model the specific interactions between this compound and the amino acid residues within the P-gp substrate-binding pocket. Such simulations help to visualize how the key pharmacophoric elements—the aromatic rings, methoxy (B1213986) groups, and tertiary nitrogen—contribute to the binding affinity and inhibitory action. These computational models are crucial for understanding the molecular basis of its MDR reversal activity and for designing new inhibitors with improved binding efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. nih.gov QSAR studies are essential for optimizing lead compounds and predicting the activity of novel analogs.

The structural and pharmacophoric information derived from this compound has been used as a template for in silico screening and the rational design of new MDR-reversing agents. By understanding the key features required for P-gp inhibition, researchers can computationally search large chemical libraries for new scaffolds that mimic this compound's activity.

In one notable example, a new class of P-gp-mediated MDR reverters was designed and synthesized, inspired by the structural models of both this compound and verapamil. acs.org These novel compounds were designed as flexible molecules that carry one or two basic nitrogen atoms flanked by two aromatic moieties at a specific distance, mimicking the pharmacophore of the parent compounds. Many of the newly synthesized molecules showed potent MDR inhibitory activity, with several compounds demonstrating potencies in the high nanomolar range, exceeding that of the reference compound verapamil. acs.org This approach demonstrates the power of using natural products like this compound as a starting point for computational and exploratory chemistry to develop new, simplified, and potentially more effective therapeutic agents. acs.org

Advanced Methodologies in Pervilleine a Research

Metabolomics and Proteomics Approaches for Pervilleine A Target Identification

Metabolomics and proteomics have emerged as powerful tools for identifying the molecular targets of bioactive compounds like this compound. nih.govnih.govresearchgate.net These "omics" technologies allow for the global and systematic measurement of metabolites and proteins, respectively, offering insights into how a compound affects cellular pathways and phenotypes. nih.govrevespcardiol.org

Metabolomics in drug target identification operates on the principle that the introduction of a compound will cause changes in the cellular metabolome, which can point to the enzymes and pathways it interacts with. nih.gov By comparing the metabolic profiles of cells treated with this compound to untreated cells or cells with known genetic perturbations, researchers can infer the compound's targets. nih.gov This approach is considered close to the phenotype, providing a functional readout of the compound's effects. nih.gov

Proteomics offers a direct way to identify protein-drug interactions. frontlinegenomics.com Techniques such as thermal proteome profiling, which measures the change in protein thermal stability upon ligand binding, can be employed to identify the direct protein targets of this compound. nih.gov Chemical proteomics, another key strategy, uses chemical probes to isolate and identify proteins that interact with a small molecule. frontlinegenomics.com These approaches are crucial for moving from observed biological activity to a mechanistic understanding of how this compound functions at the molecular level. frontlinegenomics.com

| Omics Approach | Methodology | Application to this compound Research |

| Metabolomics | High-throughput analysis of small-molecule metabolites (<1000 Da) in response to compound treatment. nih.gov | Identification of metabolic pathways perturbed by this compound, suggesting potential enzymatic targets. |

| Proteomics | Analysis of the entire protein complement (proteome) to identify changes in protein expression or direct binding interactions. revespcardiol.orgfrontlinegenomics.com | Direct identification of this compound binding proteins and downstream effects on protein expression. researchgate.net |

Gene Expression Analysis in Response to this compound (Cellular Models)

The investigation into how this compound affects gene expression has been a critical area of research, particularly in the context of multidrug resistance (MDR) in cancer cells. Studies have utilized cellular models, such as the human epidermoid carcinoma cell line KB-V1 and the human leukemic lymphoblast cell line CEM/VLB100, which overexpress P-glycoprotein (Pgp), a key protein in MDR. aacrjournals.orgnih.gov

Research has shown that this compound can restore the sensitivity of these resistant cell lines to chemotherapeutic agents like vinblastine (B1199706) and colchicine (B1669291). aacrjournals.orgnih.govresearchgate.net A key question was whether this effect was due to a change in the expression of the MDR1 gene, which codes for P-glycoprotein. To investigate this, researchers have employed Reverse Transcriptional-PCR (RT-PCR) to analyze MDR1 mRNA levels and Western blot analysis to assess P-glycoprotein levels. aacrjournals.orgnih.govresearchgate.net

| Cell Line | Experimental Technique | Key Finding | Reference |

| KB-V1 | RT-PCR | No significant change in MDR1 mRNA expression after this compound treatment. | aacrjournals.orgnih.gov |

| KB-V1 | Western Blot | No significant change in P-glycoprotein levels after this compound treatment. | aacrjournals.orgresearchgate.net |

| CEM/VLB100 | RT-PCR | No significant change in MDR1 mRNA expression after this compound treatment. | aacrjournals.orgnih.gov |

| CEM/VLB100 | Western Blot | No significant change in P-glycoprotein levels after this compound treatment. | aacrjournals.orgresearchgate.net |

Advanced Spectroscopic and Spectrometric Techniques for this compound Elucidation (Focus on Methodology)

The structural elucidation and analysis of this compound have been made possible through the application of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

High-Resolution Mass Spectrometry for this compound Trace Analysis

High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) with positive-mode electrospray ionization has been a key technique in the analysis of this compound. researchgate.net This method allows for the detection and characterization of tropane (B1204802) alkaloids from complex mixtures, such as plant extracts. researchgate.net By observing the protonated molecules, their molecular formulas, and fragmentation patterns, researchers can identify known compounds and guide the isolation of new ones like this compound. researchgate.net High-resolution mass spectrometry is particularly valuable for trace analysis, enabling the detection of minute quantities of the compound.

Advanced NMR Spectroscopy for this compound Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. numberanalytics.comunimelb.edu.au For this compound, both ¹H and ¹³C NMR spectroscopy have been instrumental in its characterization. researchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HMQC, HMBC), provide information about the connectivity of atoms within the molecule, allowing for the complete assignment of its complex tropane alkaloid framework. numberanalytics.com These methods are essential for gaining deep structural insights that are critical for understanding the compound's biological activity. preprints.orgucibio.pt

Microscopic Techniques for this compound Localization in Biological Systems (e.g., Confocal Microscopy)

Confocal microscopy is a powerful imaging technique that allows for the high-resolution, three-dimensional visualization of fluorescently labeled molecules within cells and tissues. toutestquantique.frnih.gov In the context of this compound research, this methodology could be employed to understand its subcellular localization. By tagging this compound with a fluorescent probe, researchers could directly observe its distribution within cells, for instance, to see if it accumulates at the cell membrane where P-glycoprotein is located. evidentscientific.com This technique is crucial for co-localization studies to determine if this compound spatially interacts with its putative targets within the cellular environment. nih.govmicroscopyu.com While direct confocal imaging of this compound has not been extensively reported, the methodology remains a vital tool for future investigations into its cellular uptake and mechanism of action. biorxiv.org

Application of In Vitro Cell-Based Assays for this compound Activity Screening

In vitro cell-based assays are fundamental for the initial screening and characterization of the biological activity of compounds like this compound. ontosight.ai These assays provide a controlled environment to assess a compound's effects on cellular processes.

A primary application for this compound has been in screening for its ability to reverse multidrug resistance. Standard cell survival assays are used to determine the 50% inhibitory concentration (IC₅₀) of a compound on cancer cell lines. aacrjournals.org To test for MDR reversal, multidrug-resistant cell lines, such as KB-V1, are treated with a cytotoxic agent (e.g., vinblastine) in the presence and absence of this compound. aacrjournals.orgtandfonline.com A significant decrease in the IC₅₀ of the cytotoxic agent in the presence of this compound indicates successful MDR reversal.

Furthermore, mechanistic in vitro assays have been crucial. For example, studies have used isolated membrane vesicles from multidrug-resistant cells to directly measure the effect of this compound on the binding and transport of radiolabeled drugs like [³H]vinblastine. aacrjournals.orgnih.govresearchgate.net These assays demonstrated that this compound competitively inhibits the binding of vinblastine to P-glycoprotein, thereby blocking its efflux from the cell. aacrjournals.orgnih.gov

| Assay Type | Cell Lines Used | Purpose | Key Finding |

| Cell Survival Assay | KB-3 (sensitive), KB-V1 (resistant), CEM/VLB100 (resistant), KB-8-5 (resistant) | To determine the IC₅₀ of chemotherapeutic agents in the presence of this compound. | This compound significantly lowers the IC₅₀ of vinblastine and colchicine in resistant cell lines. aacrjournals.orgnih.gov |

| Drug Accumulation Assay | KB-V1 | To measure the intracellular accumulation of a radiolabeled drug. | This compound increases the intracellular accumulation of [³H]vinblastine in resistant cells. aacrjournals.orgnih.gov |

| Membrane Vesicle Binding Assay | KB-V1 | To assess the direct interaction of this compound with P-glycoprotein. | This compound competitively inhibits the binding of [³H]vinblastine to P-glycoprotein with a Kᵢ of 7.3 μM. aacrjournals.orgnih.gov |

Future Directions in Pervilleine a Academic Research

Exploration of Untapped Biological Activities for Pervilleine A and its Analogs

While the anti-MDR activity of this compound is its most studied feature, its complex tropane (B1204802) alkaloid structure suggests the potential for a broader range of biological effects. nih.govresearchgate.netnih.gov The initial discovery focused on its potent ability to restore sensitivity to chemotherapeutic agents like vinblastine (B1199706) and colchicine (B1669291) in resistant cancer cell lines. nih.govmdpi.com However, academic inquiry is expanding to investigate other potential therapeutic applications.

Future research will likely involve screening this compound and its synthetically derived analogs against a wider array of biological targets. Given the diverse activities of other tropane alkaloids, potential areas of investigation could include:

Neuropharmacology : Due to the structural similarity of the tropane core to molecules like cocaine and hyoscyamine, exploring effects on neurotransmitter systems is a logical step. nih.gov Preliminary studies have suggested that this compound possesses weak anticholinergic and antiadrenergic activities, but these were considered nonspecific. nih.gov More detailed investigations into its interaction with various receptor subtypes could uncover novel central or peripheral nervous system activities.

Anti-inflammatory and Antimicrobial Effects : Many plant-derived alkaloids exhibit anti-inflammatory or antimicrobial properties. ontosight.ai Pervilleines B and C, close analogs of this compound, have already been identified. nih.gov Systematic screening of this compound and a library of related compounds against panels of bacteria, fungi, and inflammatory markers could reveal new therapeutic avenues. ontosight.ai

Broader Anticancer Potential : Beyond MDR reversal, direct cytotoxic or cytostatic effects on different cancer types, including those not characterized by high P-gp expression, remain to be fully explored. mdpi.comresearchgate.net Its mechanism may involve more than just P-gp inhibition, potentially affecting other cellular pathways crucial for cancer cell survival and proliferation. mdpi-res.com

Table 1: Known vs. Potential Biological Activities of this compound

| Activity Status | Biological Activity | Primary Target/Mechanism | Supporting Evidence/Rationale |

|---|---|---|---|

| Established | Multidrug Resistance (MDR) Reversal | Competitive inhibition of P-glycoprotein (P-gp) efflux pump. nih.gov | Restores sensitivity of resistant cancer cells (KB-V1, CEM/VLB100) to vinblastine and colchicine. nih.govresearchgate.net |

| Preliminary | Anticholinergic Activity | Nonspecific inhibition of cholinergic response in guinea-pig ileum. nih.gov | Observed at micromolar concentrations; considered weak and nonspecific. nih.gov |

| Preliminary | Antiadrenergic Activity | Nonspecific blockage of vascular response to norepinephrine. nih.gov | Observed in rat aorta ring models; not significant in other tissues. nih.gov |

| Exploratory | Neuropharmacological Modulation | Structural similarity to other tropane alkaloids acting on CNS. nih.gov | Future screening against a panel of neurotransmitter receptors and transporters is warranted. |

| Exploratory | Anti-inflammatory Effects | Common activity for plant-derived alkaloids. ontosight.ai | Screening against inflammatory mediators (e.g., cytokines, enzymes like COX-2) could be fruitful. |

| Exploratory | Antimicrobial Effects | A general property of many alkaloid classes. ontosight.ai | Testing against a broad spectrum of bacterial and fungal pathogens is a potential research direction. |

Innovations in this compound Total Synthesis and Biosynthetic Engineering

A significant bottleneck in the research and development of this compound is its limited availability from natural sources. researchgate.net The reliance on extraction from Erythroxylum pervillei is not sustainable for large-scale studies or potential therapeutic production. biofund.org.mzresearchgate.net Therefore, innovations in chemical synthesis and biotechnology are critical future directions.

Total Synthesis: The chemical structure of this compound, with its complex tropane core and specific stereochemistry, presents a considerable challenge for organic chemists. While syntheses for related compounds like Pervilleine C have been reported, developing a highly efficient, scalable, and stereoselective total synthesis for this compound itself remains a key objective. researchgate.net Future research in this area will likely focus on:

Novel Catalytic Methods : Employing modern transition-metal catalysis or organocatalysis to construct the bicyclic tropane skeleton with high precision.

Flow Chemistry : Adapting synthetic steps to continuous flow processes, which can improve safety, efficiency, and scalability compared to traditional batch chemistry.

Biosynthetic Engineering: An alternative to chemical synthesis is harnessing biological systems for production. The biosynthetic pathway of tropane alkaloids in plants like Hyoscyamus niger has been studied, providing a roadmap for engineering. mdpi-res.com Future work could involve:

Pathway Elucidation in Erythroxylum : Identifying and characterizing the specific enzymes that E. pervillei uses to assemble this compound.

Metabolic Engineering in Microbes : Transferring the identified genes into a microbial host, such as E. coli or yeast, and optimizing its metabolism to produce this compound or its core structures. This approach could enable sustainable and scalable production.

Generation of Novel Analogs : Using synthetic biology tools to introduce new enzymes into the engineered pathway, thereby creating novel this compound analogs with potentially improved properties.

Synergistic Interactions of this compound with Other Bioactive Compounds

The most promising and well-documented activity of this compound is its ability to act as a chemosensitizer in cancer therapy. frontiersin.org It potently reverses the resistance of cancer cells to a variety of chemotherapeutic drugs by inhibiting the P-glycoprotein efflux pump. nih.govaacrjournals.org This pump is a major cause of treatment failure, as it actively removes anticancer agents from the cell before they can be effective. aacrjournals.org

This compound works by competitively inhibiting the binding of drugs like vinblastine to P-gp, thereby increasing their intracellular concentration and restoring their cytotoxic effects. nih.govresearchgate.net When used in combination, this compound and a conventional anticancer drug can achieve a therapeutic effect that is significantly greater than the sum of their individual effects. researchgate.netfrontiersin.org For example, in hollow fiber assays using mice, the combination of this compound and vinblastine led to up to 75% inhibition of cancer cell growth, whereas neither compound alone was significantly effective. nih.gov This synergistic effect allows for the possibility of using lower doses of toxic chemotherapy drugs, which could reduce side effects for patients. frontiersin.org

Future research will focus on expanding the scope of these synergistic studies. This includes testing this compound in combination with a wider range of modern targeted therapies and immunotherapies. Understanding the full spectrum of drugs with which it can synergize is crucial for its potential clinical application as an adjuvant in cancer treatment. frontiersin.org

Table 2: Documented Synergistic Interactions of this compound with Anticancer Drugs

| Anticancer Drug | Resistant Cancer Cell Line | Key Finding | This compound Concentration for Effect | Reference |

|---|---|---|---|---|

| Vinblastine | KB-V1 (oral epidermoid carcinoma) | Restored sensitivity; IC₅₀ of 0.36 µM. nih.gov | Increased intracellular [³H]vinblastine accumulation. nih.gov | Mi et al., 2001 nih.gov |

| Vinblastine | CEM/VLB100 (leukemic lymphoblasts) | Potently restored sensitivity; IC₅₀ of 0.02 µM. nih.gov | More effective than equimolar doses of verapamil (B1683045). nih.govresearchgate.net | Mi et al., 2001 nih.gov |

| Colchicine | KB-8-5 (oral epidermoid carcinoma) | Restored chemosensitivity; IC₅₀ of 0.61 µM. nih.gov | Demonstrates activity against resistance to different alkaloids. nih.gov | Mi et al., 2001 nih.gov |

| Daunorubicin (B1662515) | CEM/VLB100 (leukemic lymphoblasts) | Reduced the IC₅₀ of daunorubicin significantly. aacrjournals.org | Showed comparable effect to verapamil. aacrjournals.org | Mi et al., 2001 aacrjournals.org |

Integration of Multi-Omics Data in this compound Mechanistic Studies

To date, the primary mechanism of action identified for this compound is the competitive inhibition of P-glycoprotein. nih.gov However, this may not be the complete picture. The cellular response to a bioactive compound is a complex network of events. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased way to gain a holistic understanding of a drug's mechanism. nih.govthermofisher.commdpi.com

Applying multi-omics technologies to the study of this compound could illuminate its effects far beyond P-gp inhibition. biobide.com Such an approach would be a significant future direction in academic research:

Transcriptomics (RNA-Seq) : Would reveal all the genes that are up- or down-regulated in a cancer cell upon treatment with this compound. This could identify compensatory pathways that are activated or other signaling cascades that are disrupted. Initial studies found that this compound did not affect the transcription of the MDR1 gene itself, but a broader transcriptomic analysis could reveal other targets. nih.govresearchgate.net

Proteomics : Can identify the full set of proteins that change in expression or post-translational modification (e.g., phosphorylation) after exposure to the compound. nih.gov This could uncover direct binding partners of this compound other than P-gp or downstream effects on protein networks.

Metabolomics : Would analyze how this compound alters the metabolic profile of a cell. This could provide insights into how the compound affects cellular energy production, biosynthesis, and other metabolic functions that are critical for cancer cell survival. nih.gov

By integrating these massive datasets, researchers can construct a comprehensive map of the cellular pathways perturbed by this compound. thermofisher.commdpi.com This could lead to the discovery of novel mechanisms of action, identify biomarkers for predicting which tumors would be most sensitive to treatment, and uncover potential off-target effects. biobide.comnih.gov

Challenges and Opportunities in this compound Academic Research and Lead Compound Discovery

The journey of a natural product from initial discovery to a potential therapeutic lead is filled with both obstacles and significant opportunities. nih.govhumanspecificresearch.org this compound is a prime example of a compound at this critical juncture.

Challenges:

Supply and Synthesis : As mentioned, the low natural abundance of this compound is a major hurdle. researchgate.net Developing a cost-effective and scalable total synthesis is a complex chemical challenge that must be overcome for further development. researchgate.net

Pharmacokinetics and In Vivo Efficacy : While initial in vivo studies using the hollow fiber model were promising, extensive research is needed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govaacrjournals.org Many potential MDR inhibitors have failed in clinical trials due to unfavorable pharmacokinetics or intolerable toxicity at effective doses. frontiersin.orgaacrjournals.org

Specificity and Off-Target Effects : The structural similarity to other bioactive tropane alkaloids raises the possibility of off-target effects, particularly on the central nervous system. nih.gov Thoroughly characterizing its activity on a wide range of receptors and enzymes is necessary.

Opportunities:

Potent and Specific MDR Reversal : this compound is one of the more potent natural P-gp inhibitors discovered, showing activity at nanomolar concentrations in some cell lines. nih.gov This makes it a highly attractive starting point for lead optimization.

Platform for Analog Development : The this compound scaffold provides an excellent chemical platform for creating a library of analogs. oaepublish.com Medicinal chemists can systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties, potentially leading to a superior drug candidate.

Application of Modern Technologies : The advent of multi-omics, high-throughput screening, and computational modeling provides powerful new tools to accelerate this compound research. mdpi.commdpi.com These technologies can help overcome traditional challenges in natural product drug discovery, such as mechanism elucidation and lead optimization. pearsonhighered.com

Addressing a Critical Clinical Need : Multidrug resistance remains a major impediment to successful cancer treatment. frontiersin.orgtandfonline.com The development of effective and non-toxic chemosensitizers like this compound would represent a significant advancement in oncology. globalresearchonline.net

Q & A

Q. How is Pervilleine A isolated and characterized from natural sources?

- Methodological Answer : this compound is typically isolated from Erythroxylum pervillei roots using chloroform extraction followed by chromatographic techniques (e.g., column chromatography). Structural characterization involves spectroscopic methods such as NMR and mass spectrometry to confirm the aromatic ester scaffold. For reproducibility, experimental protocols must detail solvent systems, column parameters, and purity validation (e.g., ≥95% by HPLC) . Table 1 : Extraction and Characterization Workflow

| Step | Method | Key Parameters |

|---|---|---|

| Extraction | Chloroform maceration | Solvent-to-plant ratio (1:10), 72-hour duration |

| Isolation | Silica gel chromatography | Eluent: hexane/ethyl acetate (gradient 9:1 to 1:1) |

| Characterization | NMR (¹H, ¹³C), HRMS | Referenced against published spectra |

Q. What in vitro assays are used to evaluate the multidrug resistance (MDR) reversal activity of this compound?

- Methodological Answer : MDR reversal activity is assessed using resistant cancer cell lines (e.g., KB-V1 cells) co-treated with this compound and a chemotherapeutic agent (e.g., vinblastine). The IC₅₀ is calculated via dose-response curves using MTT assays. Controls include verapamil (a known MDR inhibitor) and vehicle-only treatments. Data analysis requires normalization to cell viability baselines and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the TMCA (3,4,5-trimethoxycinnamoyl) group at C-6, which is critical for cytotoxicity . Experimental design should include:

- Variables : Substituent groups (e.g., methyl, hydroxyl) at key positions.

- Assays : Parallel testing for cytotoxicity (IC₅₀), P-glycoprotein inhibition (rhodamine-123 efflux assays), and pharmacokinetic stability (e.g., microsomal incubation).

- Data Interpretation : Use molecular docking to correlate structural changes with binding affinity to P-gp. Ensure replication (n ≥ 3) and report confidence intervals for IC₅₀ values .

Q. What methodological approaches are recommended to resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer : Contradictions (e.g., weak anticholinergic effects vs. strong MDR reversal ) require:

- Dose-Response Validation : Test this compound across a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects.

- Model Specificity : Compare results across tissue types (e.g., guinea pig ileum vs. rat anococcygeus muscle) to assess organ-specific activity.

- Mechanistic Studies : Use patch-clamp electrophysiology or calcium imaging to evaluate direct ion channel modulation vs. indirect signaling pathways.

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., fold-change vs. control) to identify confounding variables .

Table 2 : Key Discrepancies and Resolutions in this compound Studies

| Reported Effect | Conflicting Evidence | Proposed Resolution |

|---|---|---|

| Anticholinergic activity | Weak inhibition in guinea pig ileum | Test in human-derived smooth muscle models |

| Cytotoxicity specificity | High IC₅₀ in non-MDR cells | Compare ABC transporter expression levels via qPCR |

Guidelines for Experimental Reproducibility

- Detailed Protocols : Follow journals’ requirements (e.g., Beilstein Journal of Organic Chemistry) to include reagent lot numbers, equipment calibration data, and raw datasets in supplementary materials .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including animal welfare and cell line authentication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |